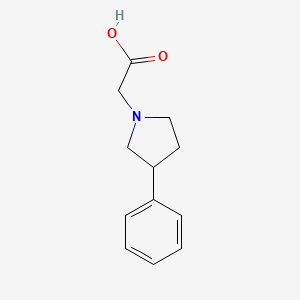

(3-Phenylpyrrolidin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Phenylpyrrolidin-1-yl)acetic acid , also known as PPAA , is a chemical compound with a five-membered pyrrolidine ring substituted by a phenyl group and an acetic acid moiety. It falls within the class of nitrogen heterocycles and has garnered interest in medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of PPAA can be achieved through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield PPAA. Detailed reaction conditions and synthetic strategies are essential for efficient production .

Molecular Structure Analysis

PPAA’s molecular structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) with a phenyl group attached at one position and an acetic acid group at another. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which impacts its biological activity .

Chemical Reactions Analysis

PPAA may undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions can modify its functional groups, leading to derivatives with altered properties. Investigating the reactivity of PPAA is crucial for understanding its behavior in different contexts .

Applications De Recherche Scientifique

Enantioselective Synthesis of Derivatives : A study developed a new synthetic approach to derivatives of this compound, including [(R)-phenotropil], using enantioselective reactions catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).

Application in Electrochromic Devices : The copolymer of derivatives of (3-Phenylpyrrolidin-1-yl)acetic acid has been used in electrochromic devices, demonstrating color change properties and good optical memory (Bingöl, Camurlu, & Toppare, 2006).

Anticonvulsant and Nootropic Activity : Certain derivatives have shown significant anticonvulsant and nootropic activities, with potential applications in medicinal chemistry (Zhmurenko et al., 2019).

Angiotensin-Converting Enzyme Inhibition : Some derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities, relevant in cardiovascular research (Yanagisawa et al., 1988).

Aldose Reductase Inhibitor Studies : Compounds like (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to (3-Phenylpyrrolidin-1-yl)acetic acid, have been found to be potent inhibitors of aldose reductase with implications in diabetes treatment (Kučerová-Chlupáčová et al., 2020).

Selective RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfone series, discovered as RORγt inverse agonists, have potential therapeutic applications, particularly in immunology (Duan et al., 2019).

DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), a derivative, was used in DNA hybridization electrochemical sensors for biological recognition (Cha et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXOIDBFMZDERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylpyrrolidin-1-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Phenylvinyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603715.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603716.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603717.png)

![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B603719.png)

![N-{[6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B603720.png)

![N-ethyl-N-{[6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B603723.png)

![N-ethyl-N-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B603725.png)

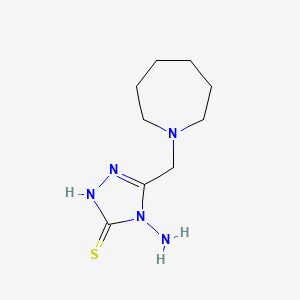

![3-(1-Azepanylmethyl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603726.png)

![3-(1-Azepanylmethyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603727.png)

![3-(1-Azepanylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603729.png)

![3-(1-Azepanylmethyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603730.png)

![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)

![3-(1-Azepanylmethyl)-6-[1,1'-biphenyl]-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603737.png)